Oxadiargyl

Descripción general

Descripción

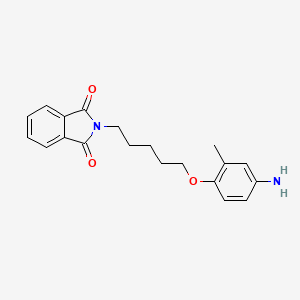

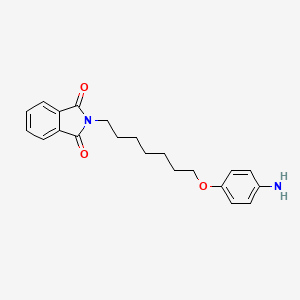

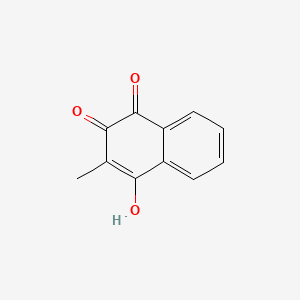

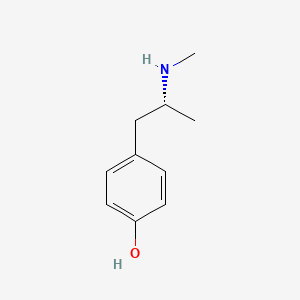

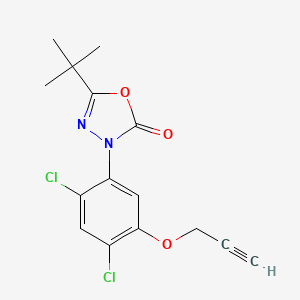

Oxadiargyl is a selective herbicide belonging to the oxadiazolone class. It is primarily used for pre-emergence control of broadleaf weeds and grasses in various crops, including rice, sugarcane, sunflower, and vegetables . The chemical formula of this compound is C₁₅H₁₄Cl₂N₂O₃, and it functions by inhibiting the enzyme protoporphyrinogen oxidase, leading to cell membrane disruption .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Oxadiargyl can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with propargyl bromide to form 2,4-dichloro-5-propargyloxyphenol. This intermediate is then reacted with tert-butyl isocyanate to yield the final product, this compound .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving the compound in a solvent and adding various agents such as emulsifying agents, thickening agents, and antifreezing agents. The mixture is then subjected to high shear conditions to form an aqueous emulsion .

Análisis De Reacciones Químicas

Types of Reactions: Oxadiargyl undergoes several types of chemical reactions, including hydrolysis, oxidation, and photodegradation.

Common Reagents and Conditions:

Hydrolysis: Alkaline hydrolysis is a dominant reaction, leading to the formation of various metabolites.

Oxidation: this compound can be oxidized under specific conditions to form different products.

Photodegradation: Exposure to light can cause the breakdown of this compound into simpler compounds.

Major Products Formed: The primary products formed from the hydrolytic degradation of this compound include several metabolites characterized by the cleavage of the oxadiazoline ring .

Aplicaciones Científicas De Investigación

Oxadiargyl has a wide range of applications in scientific research:

Mecanismo De Acción

Oxadiargyl exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This inhibition leads to the accumulation of protoporphyrin IX, a photosensitizing molecule that generates reactive oxygen species. These reactive oxygen species cause lipid peroxidation and disrupt cell membranes, ultimately leading to cell death .

Comparación Con Compuestos Similares

Oxadiazon: Another oxadiazolone herbicide with a similar mode of action but different chemical structure.

Flumioxazin: A PPO inhibitor with broader spectrum activity.

Oxyfluorfen: A diphenylether herbicide that also inhibits PPO but has different application methods and target species.

Uniqueness of Oxadiargyl: this compound is unique due to its specific selectivity for certain weed species and its effectiveness in pre-emergence applications. Its chemical structure allows for targeted inhibition of PPO, making it a valuable tool in integrated weed management .

Propiedades

IUPAC Name |

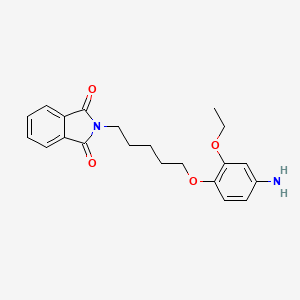

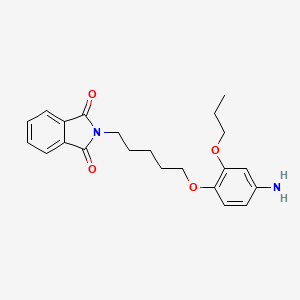

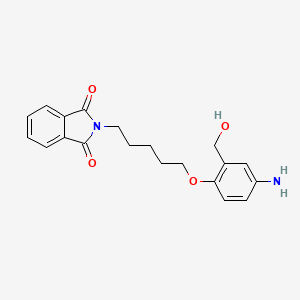

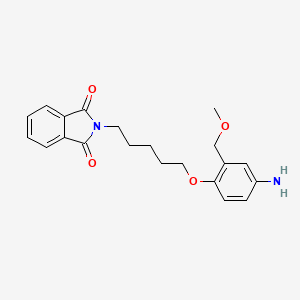

5-tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O3/c1-5-6-21-12-8-11(9(16)7-10(12)17)19-14(20)22-13(18-19)15(2,3)4/h1,7-8H,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOODWOZJVJKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)O1)C2=CC(=C(C=C2Cl)Cl)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058085 | |

| Record name | Oxadiargyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39807-15-3 | |

| Record name | Oxadiargyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39807-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxadiargyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039807153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxadiargyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[2,4-dichloro-5-(2-propynyloxy)phenyl]-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXADIARGYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F33159G4WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Oxadiargyl inhibits the enzyme protoporphyrinogen oxidase IX (Protox). [, ] This enzyme plays a crucial role in chlorophyll biosynthesis in plants.

A: Inhibition of Protox leads to the accumulation of protoporphyrinogen IX, a chlorophyll precursor. This accumulation, in turn, results in the formation of reactive oxygen species (ROS) upon exposure to light, ultimately causing damage to cell membranes and plant death. [, ]

A: The molecular formula of this compound is C18H15ClN4O3, and its molecular weight is 370.8 g/mol. []

A: While the provided research papers don't delve into detailed spectroscopic analysis, several studies mention analytical techniques employed for this compound detection and quantification. These techniques include Gas Chromatography with Electron Capture Detection (GC-ECD) [, ] and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). []

A: Soil with higher organic matter content tends to bind more this compound, potentially reducing its availability to target weeds and impacting its efficacy. This effect was observed in a study conducted at two different locations with varying soil organic matter. []

A: Research indicates that this compound degradation in paddy field water is relatively slow, with a half-life exceeding 90 days under dark conditions at 25°C. []

ANone: this compound is a herbicide and does not exhibit catalytic properties. Therefore, questions related to reaction mechanisms, selectivity, and uses in catalysis are not applicable.

A: While specific SAR studies on this compound aren't included in the provided literature, research suggests that modifications to its structure, such as encapsulation within zeolite, biochar, starch, or water-soluble polymers, can influence its release and effectiveness. [, ]

A: Encapsulating this compound within various materials, such as zeolite, biochar, starch, or water-soluble polymers, has been shown to influence its release and effectiveness in controlling weeds in rice paddy fields. [, ]

A: Research indicates that this compound, formulated as a compound dispersible oil suspended agent with penoxsulam at a 1:2 ratio, effectively controls annual weeds in transplanted rice fields. [] Other ratios didn't show the same synergistic effect, highlighting the importance of formulation.

A: Research indicates that this compound degrades rapidly in paddy soil, exhibiting a half-life ranging from 4.5 to 7.6 days. []

A: Studies show that this compound residues in rice grains, straw, hull, and paddy water remain below the detection limit at harvest, indicating minimal risk to consumers. []

A: Research demonstrates that this compound, when applied at a specific dosage and followed by specific water management practices, effectively controls red rice and other weeds in rice fields, leading to increased yield. []

A: While the provided research papers don't specifically address resistance mechanisms, one study suggests that integrating this compound with other weed management techniques, such as hand weeding, can help delay herbicide resistance development. []

A: While this compound is generally considered safe for rice, studies show that higher doses (480 and 560 g/ha) can cause temporary phytotoxic effects, which subside without impacting yield. []

A: A study on common carp (Cyprinus carpio) exposed to sublethal concentrations of this compound revealed negative impacts on growth performance, serum biochemical parameters, and liver histology. [] This highlights the potential risk of this compound to aquatic life.

ANone: this compound is a herbicide and not a pharmaceutical drug. Therefore, questions related to drug delivery and targeting are not applicable.

ANone: The provided research papers do not cover the use of biomarkers or diagnostics in relation to this compound.

ANone: Several analytical methods are mentioned throughout the research papers for detecting, quantifying, and monitoring this compound. These include:

- Gas Chromatography with Electron Capture Detection (GC-ECD): Used for analyzing this compound residues in soil and plant samples. [, ]

- High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): Employed for studying this compound dissipation dynamics and residues in paddy water, soil, straw, hull, and rice grains. []

- Electrochemical methods: Investigated the electrochemical behavior of this compound using a modified graphene-paste electrode. []

A: Research highlights the role of hydrolysis, photolysis, and soil microbial activity in this compound degradation. [, ] Sunlight appears to be a significant factor influencing its breakdown in the field. []

A: Contrary to potential negative effects, research suggests that this compound application, compared to unsprayed and hand-weeded treatments, resulted in higher levels of fungi, actinobacteria, and bacteria in the soil at various observation stages. []

A: While not explicitly addressed in the provided literature, the slow degradation of this compound in water under dark conditions suggests its dissolution rate may influence its persistence and effectiveness. [] Further research is needed to fully understand this aspect.

ANone: These aspects are not directly addressed within the scope of the provided research papers.

ANone: Several alternative herbicides for rice weed control are mentioned throughout the research papers, including:

- Pendimethalin [, , , , , ]

- Butachlor [, , ]

- Pyrazosulfuron-ethyl [, ]

- Pretilachlor [, ]

- Bispyribac-sodium [, , , , ]

- Penoxsulam [, , , ]

- Cyhalofop-butyl [, , ]

- Fenoxaprop-p-ethyl [, ]

- Ethoxysulfuron [, , ]

- 2,4-D [, ]

- Triafamone [, ]

ANone: The research papers highlight various aspects of these alternative herbicides:

- Pendimethalin: Effective against certain grasses but less so against broadleaf weeds. [, ]

- Butachlor: Effective against grasses and some broadleaf weeds, but may have residual effects on subsequent crops. [, ]

- Pyrazosulfuron-ethyl: Less effective against grasses compared to this compound. [, ]

- Pretilachlor: Similar efficacy to this compound but may require integration with other methods for optimal weed control. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.